molecular formula C28H25N3O3 B11470955 2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N-(furan-2-ylmethyl)-2,2-diphenylacetamide

2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N-(furan-2-ylmethyl)-2,2-diphenylacetamide

Cat. No.: B11470955
M. Wt: 451.5 g/mol
InChI Key: PLQFHGQZMPUAQG-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N-(furan-2-ylmethyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N-(furan-2-ylmethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives, furan derivatives, and diphenylacetic acid. Common synthetic routes may involve:

    Condensation Reactions: Combining benzimidazole derivatives with furan derivatives under acidic or basic conditions.

    Amidation Reactions: Reacting the intermediate products with diphenylacetic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzimidazole or furan rings.

    Reduction: Reduction reactions may target the carbonyl groups within the compound.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N-(furan-2-ylmethyl)-2,2-diphenylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring may interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole.

    Furan Derivatives: Compounds like furfural and furosemide.

    Diphenylacetamide Derivatives: Compounds like diphenhydramine.

Uniqueness

This compound’s uniqueness lies in its combination of benzimidazole, furan, and diphenylacetamide moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(furan-2-ylmethyl)-2,2-diphenylacetamide

InChI

InChI=1S/C28H25N3O3/c1-30-24-16-15-22(18-25(24)31(2)27(30)33)28(20-10-5-3-6-11-20,21-12-7-4-8-13-21)26(32)29-19-23-14-9-17-34-23/h3-18H,19H2,1-2H3,(H,29,32)

InChI Key

PLQFHGQZMPUAQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)NCC5=CC=CO5)N(C1=O)C

Origin of Product

United States

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